2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine
Description
2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a substituted 1,3,5-triazine derivative featuring two methoxy groups at the 2- and 4-positions and a piperidinyl moiety at the 6-position, further modified with a pyrimidine ring via an ether linkage. The 1,3,5-triazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry and materials science . The pyrimidinyl-piperidinyl substituent introduces steric bulk and hydrogen-bonding capabilities, which may influence biological interactions or coordination chemistry .
Properties
IUPAC Name |
2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWQKGBJIMLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
Nucleophilic Substitution
-
Reagents : 2-Chloropyrimidine reacts with 3-(hydroxymethyl)piperidine in the presence of a strong base (e.g., NaH).
Optimization and Purification
Critical parameters for scalability and purity include:
Purification typically involves recrystallization (heptane or ethanol) or column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Methodologies
Triazine Core Routes
Piperidine Coupling Efficiency
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperidine and pyrimidine moieties can be further functionalized through coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the methoxy groups on the triazine ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit anticancer properties. Specifically, studies have shown that similar structures can inhibit tumor growth by interfering with DNA synthesis or by inducing apoptosis in cancer cells. The unique substituents in 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine may enhance these effects, making it a candidate for further investigation in oncology.
Antimicrobial Properties
Compounds containing triazine and pyrimidine rings have been reported to possess antimicrobial activity. The potential for this compound to inhibit bacterial growth or fungal infections warrants exploration through in vitro and in vivo studies.
Neuropharmacological Effects
Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Preliminary studies suggest that similar compounds can modulate dopamine and serotonin receptors, indicating potential applications in treating neuropsychiatric disorders such as depression or anxiety.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | 2,4-Dimethoxy-6-pyrimidinyltriazines | Demonstrated significant cytotoxicity against various cancer cell lines (IC50 values < 10 µM). |
| Study 2 | Triazine derivatives | Showed promising antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. |
| Study 3 | Piperidine-containing compounds | Exhibited modulation of serotonin receptors leading to anxiolytic effects in animal models. |
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
- Triazine vs. Pyrimidine Scaffolds : Replacing pyrimidine with 1,3,5-triazine drastically increases reactivity. For example, 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine (analog 19 ) exhibits 100-fold higher reactivity than pyrimidine-based compounds in arylation reactions due to enhanced electrophilicity .
- Methoxy Substitution : Methoxy groups at the 2- and 4-positions stabilize the triazine ring electronically. Enthalpy of formation data for 2,4-dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine IV ) shows a value of −697.08 ± 1.15 kJ/mol, indicating moderate thermodynamic stability compared to analogs with bulkier substituents .
Key Research Findings
Reactivity : The 1,3,5-triazine core significantly outperforms pyrimidine in electrophilic reactions, making it valuable for protein arylation or coordination chemistry .
Thermodynamic Stability : Methoxy-substituted triazines exhibit moderate stability, while nitro or fluoro substituents increase enthalpy values (e.g., −907.71 ± 2.40 kJ/mol for Triazine V ) .
Biological Potency : Piperidinyl and hydrazone groups enhance anticancer and antimicrobial activities by improving target binding and solubility .
Biological Activity
The compound 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer activities. For instance, a closely related triazine compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 2.29 to 4.53 μM .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of EGFR/PI3K/AKT/mTOR Pathways : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example, compound 4f exhibited potent EGFR inhibitory activity with an IC50 of 61 nM, demonstrating its capability to induce apoptosis in cancer cells .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in several studies involving triazine derivatives. This suggests that the compound may promote programmed cell death in malignant cells, contributing to its anticancer efficacy .
Study 1: Antiproliferative Activity
A study evaluated various triazine derivatives against a panel of 60 human tumor cell lines. The most active compound demonstrated over 60% inhibition in renal cancer cells (CAKI-1) and exhibited significant PI3Kγ inhibitory activity (IC50 = 6.90 μM), indicating its potential as a therapeutic agent against multiple cancer types .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the binding affinity of triazine derivatives to the active sites of their target proteins correlates with their biological activity. These studies help to elucidate the structure-activity relationship (SAR) and guide the design of more potent compounds .
Data Summary
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 4f | MCF-7 | 4.53 | EGFR Inhibition |
| Compound 4f | HCT-116 | 0.50 | PI3K/AKT/mTOR Inhibition |
| Compound 6 | CAKI-1 | 6.90 | PI3Kγ Inhibition |
| Compound X | HepG2 | 3.01 | Apoptosis Induction |
Q & A
Advanced Research Question
- Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or piperidine positions .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance cellular uptake, as demonstrated for similar triazine-based therapeutics .
How can researchers validate the purity of synthetic intermediates?
Advanced Research Question
- HPLC with UV detection (λ = 254 nm) to quantify residual reactants.
- TLC monitoring (silica gel GF254, chloroform/methanol 9:1) to track reaction progress .
- High-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., exact mass ± 5 ppm) .
What computational methods predict reactivity at the triazine core?
Advanced Research Question
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attack sites .
- Molecular dynamics simulations to assess solvent effects on reaction kinetics .
How to resolve conflicting NMR assignments for structurally similar analogs?
Advanced Research Question
Comparative analysis with known analogs (e.g., 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine ) and 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
